propan-2-yl 4-cyclohexyl-2-hydroxy-3-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]propanoyl]amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRI-1314 is a cyclohexyl-norstatine-containing dipeptide renin inhibitor. It has shown potential for the treatment of hypertension by inhibiting the activity of renin, an enzyme involved in the regulation of blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRI-1314 involves the condensation of N-[3-(morpholinocarbonyl)-2-(1-naphthylmethyl)propionyl-L-histidine methyl ester with isopropyl 3-amino-4-cyclohexyl-2-hydroxybutyrate using diphenyl phosphoryl azide in dimethylformamide . The starting materials are prepared through a series of steps involving protection, reduction, and esterification reactions .
Industrial Production Methods
Industrial production methods for KRI-1314 are not extensively documented. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
KRI-1314 undergoes various chemical reactions, including:
Condensation Reactions: Formation of the dipeptide structure.
Oxidation and Reduction Reactions: Involved in the preparation of starting materials.
Common Reagents and Conditions
Diphenyl Phosphoryl Azide: Used as a coupling agent in the condensation reaction.
Dimethylformamide: Solvent for the reaction.
Major Products Formed
The major product formed from these reactions is KRI-1314 itself, which is a potent renin inhibitor .
Scientific Research Applications
Chemistry: Used as a model compound for studying renin inhibition and developing new inhibitors.
Biology: Investigated for its effects on renin activity in various biological systems.
Medicine: Potential therapeutic agent for the treatment of hypertension
Industry: Used in the development of new pharmaceuticals targeting the renin-angiotensin system.
Mechanism of Action
KRI-1314 exerts its effects by inhibiting the activity of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. This inhibition reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . The molecular target of KRI-1314 is the active site of renin, where it binds and prevents the enzyme from interacting with its substrate .
Comparison with Similar Compounds
Similar Compounds
Aliskiren: Another renin inhibitor with similar mechanisms of action.
Captopril: An angiotensin-converting enzyme inhibitor that also affects the renin-angiotensin system.
Uniqueness of KRI-1314
KRI-1314 is unique due to its specific inhibition of renin without affecting other proteolytic enzymes such as angiotensin-converting enzyme, chymotrypsin, pepsin, and cathepsin D . This specificity makes it a promising candidate for the treatment of hypertension with potentially fewer side effects compared to other inhibitors .
Properties
CAS No. |
128053-53-2 |
---|---|
Molecular Formula |
C38H51N5O7 |
Molecular Weight |
689.8 g/mol |
IUPAC Name |
propan-2-yl 4-cyclohexyl-2-hydroxy-3-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]propanoyl]amino]butanoate |
InChI |
InChI=1S/C38H51N5O7/c1-25(2)50-38(48)35(45)32(19-26-9-4-3-5-10-26)41-37(47)33(22-30-23-39-24-40-30)42-36(46)29(21-34(44)43-15-17-49-18-16-43)20-28-13-8-12-27-11-6-7-14-31(27)28/h6-8,11-14,23-26,29,32-33,35,45H,3-5,9-10,15-22H2,1-2H3,(H,39,40)(H,41,47)(H,42,46)/t29-,32?,33+,35?/m1/s1 |
InChI Key |
NQXSBCTYTMQGGJ-GBDGZKRDSA-N |
Isomeric SMILES |
CC(C)OC(=O)C(C(CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC4=CC=CC=C43)CC(=O)N5CCOCC5)O |
SMILES |
CC(C)OC(=O)C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)CC(=O)N5CCOCC5)O |
Canonical SMILES |
CC(C)OC(=O)C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)CC(=O)N5CCOCC5)O |
Synonyms |
Cyclohexanebutanoic acid, alpha-hydroxy-beta-((3-(1H-imidazol-4-yl)-2-((4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl)amino)-1-oxopropyl)amino)-, 1-methylethyl ester isopropyl 3-(((N-(3-morpholinocarbonyl)-2-(1-naphthylmethyl)propionyl)histidyl)amino)-4-cyclohexyl-2-hydroxybutyrate isopropyl 3-(N-(2-(1-naphthylmethyl)-3-(morpholinocarbonyl)propionyl)-L-histidyl)amino-4-cyclohexyl-2-hydroxybutyrate KRI 1314 KRI-1314 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.